molecular formula C9H17NO3 B14134085 Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate CAS No. 936493-29-7

Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate

Cat. No.: B14134085
CAS No.: 936493-29-7
M. Wt: 187.24 g/mol
InChI Key: LHDMMLLKIVJHME-UHFFFAOYSA-N
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Description

Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate is a heterocyclic organic compound featuring an oxazolidine ring. This compound is notable for its unique structural properties, which include a five-membered ring containing both nitrogen and oxygen atoms. It is used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method includes the reaction of 2-amino-2-methyl-1-propanol with methyl chloroformate under basic conditions to form the oxazolidine ring .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted oxazolidines, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which can alter the function of the target molecules .

Comparison with Similar Compounds

    Thiazoles: These compounds also contain a five-membered ring but with sulfur instead of oxygen.

    Imidazoles: Featuring a five-membered ring with two nitrogen atoms.

    Triazoles: Contain three nitrogen atoms in the ring structure.

Uniqueness: Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate is unique due to its specific ring structure that includes both nitrogen and oxygen atoms, providing distinct reactivity and stability compared to other heterocycles .

This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications

Properties

CAS No.

936493-29-7

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2,2,4,4-tetramethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C9H17NO3/c1-8(2)6-13-9(3,4)10(8)7(11)12-5/h6H2,1-5H3

InChI Key

LHDMMLLKIVJHME-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(N1C(=O)OC)(C)C)C

Origin of Product

United States

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